molecular formula C6H7BLiNO3 B1463657 Monolithium 4-methoxypyridine-3-boronate CAS No. 1072946-24-7

Monolithium 4-methoxypyridine-3-boronate

Cat. No.: B1463657
CAS No.: 1072946-24-7
M. Wt: 158.9 g/mol
InChI Key: HPEJWXOXWXXSAQ-UHFFFAOYSA-N
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Description

Monolithium 4-methoxypyridine-3-boronate is a chemical compound with the CAS Number: 1072946-24-7 . It has a molecular weight of 158.88 and its IUPAC name is lithium hydrogen 4-methoxy-3-pyridinylboronate . It is a versatile ligand that can be used in various chemical transformations, including catalysis, drug discovery, and material science.


Molecular Structure Analysis

The molecular formula of this compound is C6H13BLiNO6 . The InChI Code is 1S/C6H7BNO3.Li/c1-11-6-2-3-8-4-5 (6)7 (9)10;/h2-4,9H,1H3;/q-1;+1 .


Chemical Reactions Analysis

This compound can be used in various chemical transformations, including catalysis, drug discovery, and material science.

Scientific Research Applications

Affinity Chromatography and Molecular Capture

Monolithium 4-methoxypyridine-3-boronate and similar compounds have been utilized extensively in affinity chromatography, particularly in the specific capture of cis-diol-containing biomolecules. This application is prominent in the study of complex biological samples, where selective isolation of target molecules is crucial. For instance, a hybrid boronate affinity monolithic column has been developed for the specific capture of chlorogenic acid and cafeic acid in Taraxacum mongolicum Hand.-Mazz., demonstrating the compound's utility in isolating specific components from herbal extracts (Yang Qi, 2015).

Glycoprotein Enrichment

Another significant application is in the enrichment of glycoproteins. Research has shown that boronate-silica hybrid affinity monoliths, similar in function to this compound, are effective in the specific capture of glycoproteins at neutral pH conditions. This is particularly useful for biomedical research where the selective extraction of glycoproteins from complex biological matrices is essential (F. Yang, J. Mao, X. He, L. Chen, Y. K. Zhang, 2013).

Material Science and Polymer Chemistry

In material science, these compounds contribute to the development of innovative materials, such as polymeric monoliths with specific functionalities. For example, boronate-functionalized monoliths have been synthesized for the selective enrichment of glycopeptides and glycoproteins, showcasing the role of these compounds in creating materials with tailored chemical properties for specific biological applications (Ming Chen, Yang Lu, Qiao Ma, Lin Guo, Yuqi Feng, 2009).

Supramolecular Chemistry

In the field of supramolecular chemistry, this compound-like compounds are used in the creation of supramolecular polymers. These polymers are formed via dative boron-nitrogen bonds and are of interest for their tunable properties, which depend on the electronic and steric characteristics of the boronate ester (Erin E Sheepwash, N. Luisier, Martin R. Krause, S. Noé, S. Kubik, K. Severin, 2012).

Safety and Hazards

The safety information for Monolithium 4-methoxypyridine-3-boronate is available in its Material Safety Data Sheet (MSDS) . It is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Properties

IUPAC Name

lithium;hydroxy-(4-methoxypyridin-3-yl)borinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BNO3.Li/c1-11-6-2-3-8-4-5(6)7(9)10;/h2-4,9H,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPEJWXOXWXXSAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].B(C1=C(C=CN=C1)OC)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BLiNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674457
Record name Lithium hydrogen (4-methoxypyridin-3-yl)boronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072946-24-7
Record name Lithium hydrogen (4-methoxypyridin-3-yl)boronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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